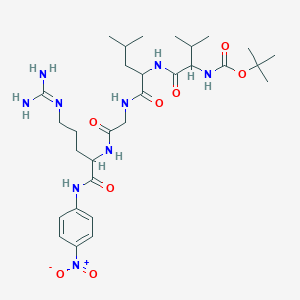
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used as a chromogenic substrate for various enzymatic assays, particularly for detecting bacterial endotoxins and clotting enzymes in horseshoe crabs . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified colorimetrically.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) group is used to protect the amino groups during the synthesis .
Attachment to Resin: The first amino acid, Boc-DL-Val, is attached to a solid resin.
Coupling: The subsequent amino acids (Boc-DL-Leu, Gly, DL-Arg) are coupled stepwise using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific enzymes, which cleave the peptide bond to release p-nitroaniline.
Common Reagents and Conditions
Enzymes: Clotting enzymes from horseshoe crabs, bacterial endotoxin-induced amidases.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically at 405 nm .
Applications De Recherche Scientifique
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in the detection of bacterial endotoxins, which is crucial for ensuring the safety of pharmaceutical products.
Medicine: Utilized in diagnostic assays for detecting clotting disorders and bacterial infections.
Industry: Applied in quality control processes to test for endotoxin contamination in medical devices and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA involves its cleavage by specific enzymes. Upon enzymatic cleavage, the peptide bond between the arginine and p-nitroaniline is broken, releasing p-nitroaniline. This release can be quantified colorimetrically, providing a measure of enzyme activity or endotoxin levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Leu-Gly-Arg-pNA: Another chromogenic substrate used for similar applications.
Boc-Val-Leu-Gly-Arg-AMC: A fluorogenic substrate used in enzymatic assays.
Boc-Val-Leu-Gly-Arg-AFC: Another fluorogenic substrate with different detection properties.
Uniqueness
Boc-DL-Val-DL-Leu-Gly-DL-Arg-pNA is unique due to its specific sequence and the use of p-nitroaniline as the chromogenic group. This allows for sensitive and specific detection of enzymatic activity, making it a valuable tool in various research and industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O8/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHMGOAVQFUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
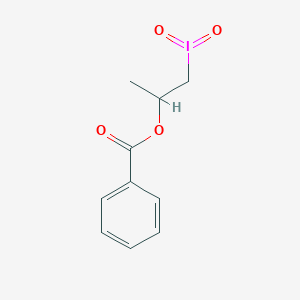
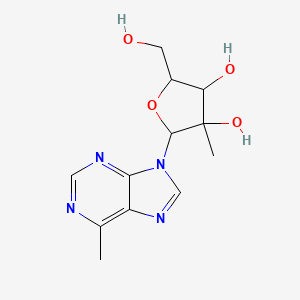
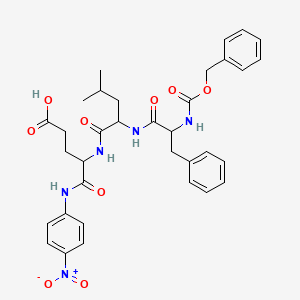
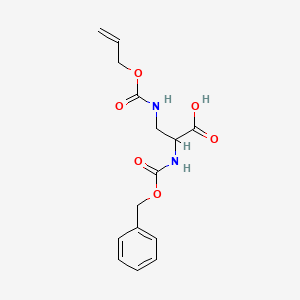
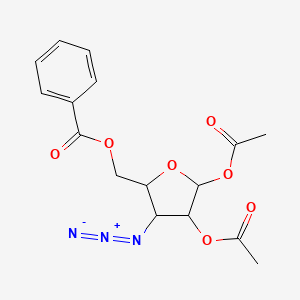
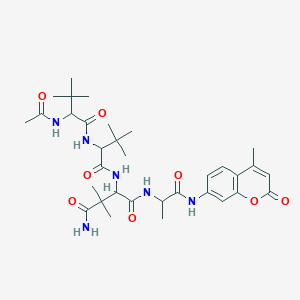
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
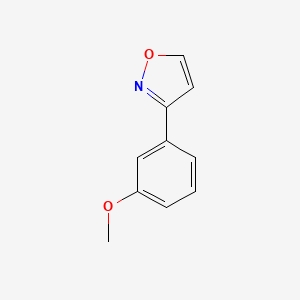
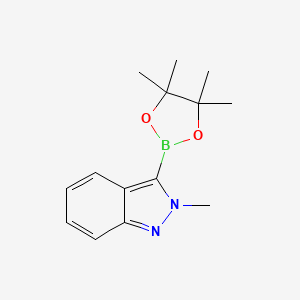
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
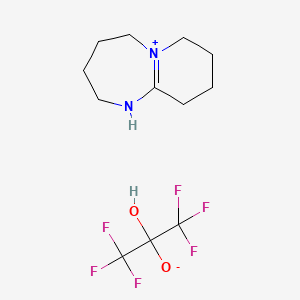
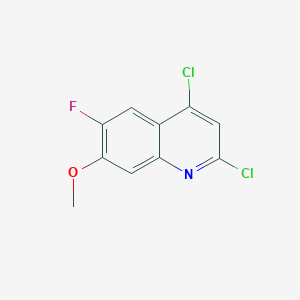
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
